Cas no 727652-35-9 (3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid)
![3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid structure](https://ja.kuujia.com/scimg/cas/727652-35-9x500.png)
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 化学的及び物理的性質
名前と識別子
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- 3-[8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
- 3-(8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- (E)-3-(8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- 3-[8-methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid
- 3-[8-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridin-3-yl]-acrylic acid
- 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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- インチ: 1S/C17H13N3O4/c1-11-3-2-10-19-14(8-9-15(21)22)16(18-17(11)19)12-4-6-13(7-5-12)20(23)24/h2-10H,1H3,(H,21,22)/b9-8+
- InChIKey: QJXASVLHQUKGRJ-CMDGGOBGSA-N
- ほほえんだ: OC(/C=C/C1=C(C2C=CC(=CC=2)[N+](=O)[O-])N=C2C(C)=CC=CN21)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 511
- トポロジー分子極性表面積: 100
- 疎水性パラメータ計算基準値(XlogP): 3.6
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286901-1g |
3-(8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid |
727652-35-9 | 97% | 1g |
$648 | 2023-01-07 | |
Chemenu | CM286901-1g |
3-(8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid |
727652-35-9 | 97% | 1g |
$551 | 2021-08-18 |
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acidに関する追加情報
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid: A Comprehensive Overview
The compound with CAS No. 727652-35-9, known as 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines an imidazo[1,2-a]pyridine core with a substituted acrylic acid moiety. The presence of the 4-nitrophenyl group and the methyl substituent on the imidazo[1,2-a]pyridine ring introduces distinct electronic and steric properties, making this compound a promising candidate for various applications.
Recent studies have highlighted the potential of 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid in drug discovery. Its ability to act as a ligand for various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been extensively explored. Researchers have demonstrated that this compound exhibits potent bioactivity in vitro, particularly in inhibiting key enzymes associated with neurodegenerative diseases and cancer. The acrylic acid moiety plays a crucial role in enhancing the compound's solubility and bioavailability, which are critical factors for its therapeutic potential.
In addition to its medicinal applications, this compound has also been investigated for its use in advanced materials. The imidazo[1,2-a]pyridine core is known for its aromaticity and conjugation properties, which make it suitable for applications in organic electronics. Recent research has shown that 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be incorporated into organic semiconductors to improve their charge transport properties. This makes it a valuable component in the development of next-generation electronic devices such as flexible displays and photovoltaic cells.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions and the subsequent introduction of the 4-nitrophenyl and methyl substituents. Researchers have also explored alternative synthetic pathways to optimize the production process, reducing costs and minimizing environmental impact.
From a structural perspective, the compound's acrylic acid group provides versatility in functionalization. This allows for further modifications to tailor the molecule's properties for specific applications. For instance, researchers have successfully synthesized derivatives with enhanced fluorescence properties, making them ideal candidates for use in biosensors and imaging agents.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its aromatic system, contributing to its stability and reactivity. These findings have been instrumental in guiding experimental efforts to modify the compound's structure for improved performance in various applications.
In conclusion, 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid represents a versatile and multifunctional compound with promising applications in medicine and materials science. Its unique structure and chemical properties make it a valuable tool for researchers seeking to develop innovative solutions across diverse fields. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a pivotal role in advancing both scientific research and industrial applications.
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